Cas no 393838-65-8 (N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide)

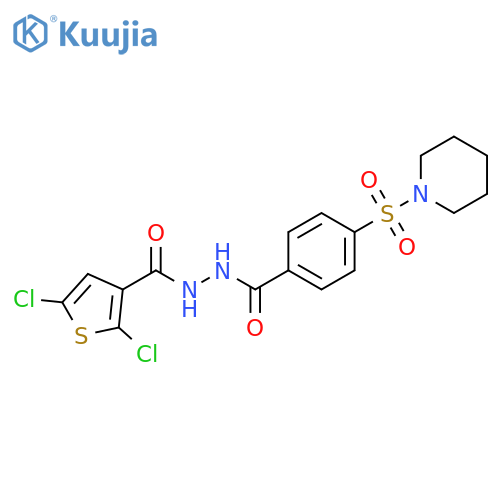

393838-65-8 structure

商品名:N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide

- 2,5-dichloro-N-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide

- 3-Thiophenecarboxylic acid, 2,5-dichloro-, 2-[4-(1-piperidinylsulfonyl)benzoyl]hydrazide

- F0715-0270

- 2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide

- 2,5-dichloro-N'-(4-piperidin-1-ylsulfonylbenzoyl)thiophene-3-carbohydrazide

- 393838-65-8

- AKOS024598184

-

- インチ: 1S/C17H17Cl2N3O4S2/c18-14-10-13(15(19)27-14)17(24)21-20-16(23)11-4-6-12(7-5-11)28(25,26)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,20,23)(H,21,24)

- InChIKey: VONGFFDZKXQBKZ-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)SC(Cl)=CC=1C(NNC(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 461.0037538g/mol

- どういたいしつりょう: 461.0037538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 674

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 132Ų

じっけんとくせい

- 密度みつど: 1.507±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 8.86±0.23(Predicted)

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0715-0270-20mg |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-30mg |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-50mg |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-2μmol |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-20μmol |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-1mg |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-5μmol |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-15mg |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-10mg |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0715-0270-10μmol |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |

393838-65-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

393838-65-8 (N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量